molecular formula C14H16O3 B12463583 3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one

Cat. No.: B12463583
M. Wt: 232.27 g/mol
InChI Key: XYYAFLHHHZVPRN-UHFFFAOYSA-N
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Description

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one (common name: Fraxinellone, CAS 28808-62-0) is a natural isobenzofuranone derivative isolated from the root bark of Dictamnus dasycarpus . Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.27 g/mol . Structurally, it features a fused bicyclic system with a furan-3-yl substituent and two methyl groups at positions 3a and 7 (Figure 1). Fraxinellone has demonstrated insecticidal properties, particularly against Mycobacterium pre-3 instar larvae, and serves as a scaffold for synthetic derivatives with enhanced bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYAFLHHHZVPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Isolation from Plant Sources

Fraxinellone is primarily isolated from the root bark of Dictamnus albus and Melia species through solvent extraction and chromatographic purification. The process involves:

  • Extraction : Dried root bark is macerated in methanol or ethanol for 72 hours.
  • Partitioning : The crude extract is partitioned with ethyl acetate and water to remove polar impurities.
  • Chromatography : The ethyl acetate layer is subjected to silica gel column chromatography using a gradient of hexane/ethyl acetate (10:1 to 1:1) to isolate fraxinellone.
  • Crystallization : The purified compound is recrystallized from chloroform to yield fraxinellone as colorless crystals with a melting point of 78–80°C.

While natural isolation provides enantiopure fraxinellone, the yield is low (0.02–0.05% w/w), prompting the development of synthetic routes.

Semisynthesis from Fraxinellone Derivatives

Fraxinellone serves as a scaffold for synthesizing analogs via functional group modifications. Key methods include:

Halogenation and Acylation

Halogenation at the furan or benzofuran ring enhances bioactivity. For example:

  • Chlorination : Treatment of fraxinellone with N-chlorosuccinimide (NCS) in DMF at 0–5°C yields 2'-chloro-fraxinellone (85% yield).
  • Acylation : Reaction with chloroacetyl chloride and AlCl₃ in CH₂Cl₂ produces 2'-chloroacetyl-fraxinellone (35% yield) and 5'-chloroacetyl-fraxinellone (45% yield).
Table 1: Semisynthetic Derivatives of Fraxinellone
Derivative Reagent Conditions Yield (%)
2'-Chloro-fraxinellone NCS, DMF 0–5°C, 2 h 85
5'-Chloroacetyl ClCH₂COCl, AlCl₃ CH₂Cl₂, 25°C 45
2'-Bromo NBS, DMF 0–5°C, 3 h 78

Oxadiazole Conjugation

Fraxinellone reacts with 2-mercapto-5-aryl-1,3,4-oxadiazoles in acetone with K₂CO₃/KI to form insecticidal analogs. For instance:

  • Analog 4a : 2'-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-fraxinellone (62% yield).
  • Analog 5d : 5'-[(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio]acetyl-fraxinellone (58% yield).

Total Synthesis

Diels-Alder Approach

The first total synthesis of fraxinellone was achieved via a Diels-Alder reaction between ethyl 3-methylpenta-2,4-dienoate and methacrolein, followed by furan addition:

  • Diels-Alder Reaction : Forms a cyclohexene intermediate (70% yield).
  • Isomerization : The intermediate undergoes acid-catalyzed double-bond migration to generate a conjugated diene.
  • Furan Addition : 3-Furyl lithium reacts with the diene to yield fraxinellone (22% overall yield).

Pd-Catalyzed Carbonylation

A modern route employs palladium catalysis for stereocontrol:

  • Vinyl Iodide Preparation : Cyclohexenone is converted to a vinyl iodide intermediate (Int 2) via kinetic resolution (96:4 enantiomeric ratio).
  • Carbonylation : Pd-catalyzed carbonylation of Int 2 with CO in THF produces fraxinellone in 68% yield.
Table 2: Total Synthesis Optimization
Step Catalyst Solvent Temperature (°C) Yield (%)
Diels-Alder None Toluene 110 70
Carbonylation Pd(PPh₃)₄ THF 80 68

Diastereoselective Aldol Condensation

A simplified route for fraxinellone analogs uses aldol condensation:

  • Aldol Reaction : Cyclohexenone reacts with benzaldehyde in the presence of L-proline to form a β-hydroxy ketone (83% yield, 90:10 dr).
  • Reduction : The ketone is reduced with NaBH₄ to yield the diol (91% yield).
  • Cyclization : Treatment with p-toluenesulfonic acid (pTSA) in toluene induces cyclization to fraxinellone analogs (76% yield).

Green Chemistry Approaches

Recent efforts focus on solvent-free and catalytic methods:

  • Microwave-Assisted Synthesis : Fraxinellone analogs are synthesized in 45 minutes using SiO₂-supported H₃PW₁₂O₄₀ (82% yield).
  • Biocatalysis : Lipase-catalyzed acetylation in ionic liquids achieves 90% enantiomeric excess.

Chemical Reactions Analysis

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity References
Fraxinellone 28808-62-0 C₁₄H₁₆O₃ 232.27 Furan-3-yl, 3a/7-dimethyl Insecticidal
Sedanolide (Neocnidilide) 6415-59-4 C₁₂H₁₈O₂ 194.27 Butyl substituent, no furan Fragrance, potential bioactivity
Compound 6b (Dibutylfuran derivative) - C₂₂H₃₃O₃ 345.24 2,5-Dibutylfuran-3-yl, 3a/7-dimethyl Enhanced insecticidal activity
3-(Furan-2-yl)-6-hydroxy derivative - C₁₄H₁₆O₄ 248.27 Furan-2-yl, 6-hydroxy, 3a/7-dimethyl Unknown (polarity-driven solubility)
Benzodioxol-substituted analogue - C₁₇H₁₂O₄ 292.28 Benzodioxol substituent Antimicrobial

Detailed Analysis

(a) Fraxinellone vs. Sedanolide (CAS 6415-59-4)
  • Structural Differences: Sedanolide replaces the furan-3-yl group with a butyl chain, reducing aromaticity and increasing hydrophobicity .
  • Physical Properties: Sedanolide has a lower molecular weight (194.27 vs. 232.27) and higher melting point (120°C vs.
  • Bioactivity: Fraxinellone is insecticidal, while Sedanolide is primarily used in fragrances, though its bioactivity remains underexplored .
(b) Fraxinellone vs. Compound 6b
  • Structural Modifications : Compound 6b introduces two butyl groups on the furan ring, increasing steric bulk and lipophilicity .
  • Bioactivity : The dibutyl substitution enhances insecticidal efficacy, as evidenced by in vivo studies on larvae .
(c) Fraxinellone vs. 3-(Furan-2-yl)-6-hydroxy Analogue
  • Implications : Enhanced solubility may modify pharmacokinetic profiles but reduce membrane permeability.
(d) Fraxinellone vs. Benzodioxol-substituted Analogue
  • Electronics and Bioactivity : The benzodioxol group introduces electron-rich aromaticity, correlating with antimicrobial activity in related compounds .

Research Findings and Trends

  • Insecticidal Activity : Fraxinellone derivatives with lipophilic substituents (e.g., dibutyl in Compound 6b) show superior activity due to improved target binding or membrane penetration .
  • Synthetic Strategies: Glycosylation (e.g., glucose in ) or quinoline hybridization () further diversifies applications .
  • Crystallographic Data : Tools like SHELX and ORTEP-3 () have been critical in resolving conformational details of these compounds .

Biological Activity

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on various studies and sources.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.28 g/mol
  • CAS Registry Number : 57743-63-2
  • IUPAC Name : 3-(Furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its effects on neurodegenerative disorders and its potential as an anti-cancer agent.

1. Neuroprotective Properties

Research has indicated that this compound may exhibit neuroprotective effects. A study highlighted its ability to modulate neurotransmitter systems involved in neurodegeneration. Specifically, it has shown promise in treating conditions such as Alzheimer's disease by influencing the NMDA receptor activity .

2. Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound contribute to its ability to interact with cellular targets associated with cancer progression .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in cell signaling pathways that promote cancer cell growth.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, a factor associated with both cancer and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Biological ActivityStudy ReferenceFindings
Neuroprotection Modulates neurotransmitter systems; potential treatment for Alzheimer's disease.
Anti-Cancer Inhibits cancer cell proliferation; induces apoptosis.
Antioxidant Reduces oxidative stress; protects against cellular damage.

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